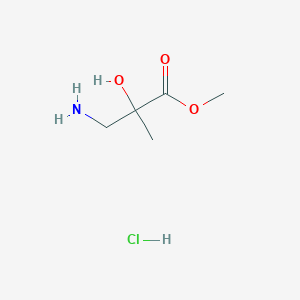

Methyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride

Descripción

Chemical Identity and Nomenclature

Methyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride is a well-characterized chemical compound with the molecular formula C₅H₁₂ClNO₃ and a molecular weight of 169.61 daltons. The compound is officially registered under the Chemical Abstracts Service number 1461709-35-2, providing a unique identifier for regulatory and research purposes. This designation places the compound within the established framework of chemical nomenclature systems used internationally for compound identification and classification.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound name reflects its structural components: a methyl ester group attached to a propanoic acid backbone containing both amino and hydroxyl substituents at specific positions. Alternative nomenclature systems recognize this compound through various synonyms, including this compound and other derivative names that emphasize different aspects of its molecular structure. The hydrochloride salt form enhances the compound's stability and solubility characteristics, making it more suitable for laboratory applications and synthesis procedures.

The compound's molecular structure can be represented through multiple chemical notation systems, with the SMILES notation being O=C(OC)C(C)(O)CN.[H]Cl, which provides a linear representation of the three-dimensional molecular architecture. This notation system facilitates computational chemistry applications and database searches across various chemical information platforms.

Historical Context in Amino Acid Chemistry

The development of this compound emerges from the broader historical context of amino acid chemistry research, particularly the investigation of non-proteinogenic amino acids and their derivatives. Non-proteinogenic amino acids represent a diverse class of compounds that differ from the standard twenty amino acids encoded in genetic systems, with over 140 such compounds occurring naturally in proteins and thousands more synthesized in laboratory settings. This extensive diversity has driven decades of research into understanding their unique properties and potential applications in biochemical systems.

The historical significance of non-proteinogenic amino acids can be traced back to early discoveries of unusual amino acid structures in natural products, particularly in antimicrobial peptides and specialized metabolites. The recognition that certain amino acids like 2-aminoisobutyric acid could be found in meteorites and fungal antibiotics established the foundation for understanding how structural modifications to standard amino acids could confer unique biological properties. These discoveries provided the intellectual framework for developing synthetic amino acid derivatives with enhanced stability and specialized functions.

Research into amino acid ester derivatives gained momentum as scientists recognized the importance of protecting group chemistry and controlled release mechanisms in peptide synthesis. The development of methyl ester derivatives specifically addressed challenges in peptide chemistry where enhanced solubility and controlled reactivity were essential for successful synthetic procedures. This historical progression reflects the evolution of peptide chemistry from simple coupling reactions to sophisticated approaches for creating complex, biologically active structures.

The hydroxyl-containing amino acid derivatives represent a particularly important class within this historical development, as they combine the structural features of amino acids with additional hydrogen bonding capabilities that can influence peptide secondary structure. This combination of features positioned compounds like this compound as valuable tools for investigating structure-activity relationships in peptide systems.

Structural Classification and Relationship to Amino Acid Derivatives

This compound belongs to the structural classification of modified amino acid derivatives, specifically representing a quaternary center-containing amino acid ester with additional hydroxyl functionality. The compound's structural architecture incorporates several key features that distinguish it from standard proteinogenic amino acids: a quaternary carbon center at the 2-position, a primary amino group at the 3-position, and a hydroxyl group that provides additional hydrogen bonding capability. These structural modifications create a rigid molecular framework that can significantly influence the conformational properties of peptides incorporating this residue.

The relationship between this compound and 2-aminoisobutyric acid represents a particularly important structural connection, as both compounds share the quaternary carbon center that imparts conformational rigidity to peptide structures. 2-aminoisobutyric acid has been extensively studied for its ability to induce helical conformations in peptides due to the Thorpe-Ingold effect of its gem-dimethyl group. The structural similarity between this compound and 2-aminoisobutyric acid suggests that this compound may exhibit comparable conformational constraints while providing additional functionality through its hydroxyl group.

The ester functionality in this compound serves multiple purposes in its structural classification. The methyl ester group provides protection for the carboxylic acid functionality during synthetic procedures while also modifying the compound's physicochemical properties, including solubility and reactivity patterns. This protection strategy is fundamental to modern peptide synthesis methodologies, where selective protection and deprotection of functional groups enables the controlled assembly of complex peptide structures.

Within the broader classification of amino acid derivatives, this compound represents an example of multiply-substituted amino acid analogs that combine several structural modifications within a single molecular framework. The presence of both hydroxyl and amino functionalities provides opportunities for diverse chemical transformations and incorporation into peptide structures through multiple coupling strategies. This structural versatility positions the compound as a valuable building block for creating peptide libraries and investigating structure-activity relationships in biological systems.

| Structural Feature | Chemical Description | Functional Significance |

|---|---|---|

| Quaternary Carbon | C-2 position with methyl and hydroxyl substituents | Conformational constraint, helix stabilization |

| Primary Amino Group | C-3 position aminomethyl substituent | Peptide coupling capability, hydrogen bonding |

| Hydroxyl Group | C-2 position hydroxyl functionality | Additional hydrogen bonding, polarity modification |

| Methyl Ester | Carboxyl protection as methyl ester | Solubility enhancement, protecting group strategy |

| Hydrochloride Salt | Chloride counterion for amino group | Stability improvement, crystallization aid |

Significance in Contemporary Biochemical Research

Contemporary biochemical research has identified this compound as a compound of significant interest due to its potential applications in peptide foldamer design and structural biology investigations. Foldamer research represents a cutting-edge area of chemical biology where synthetic molecules are designed to adopt predictable secondary structures similar to natural proteins. The incorporation of conformationally constrained amino acid derivatives like this compound enables the creation of peptide systems with enhanced structural stability and predictable folding patterns.

Recent research developments have demonstrated the utility of related 2-aminoisobutyric acid derivatives in creating peptide foldamers with remarkable structural properties. Studies have shown that peptides incorporating 2-aminoisobutyric acid residues can form stable helical structures that maintain their conformation across various environmental conditions. The structural similarities between this compound and 2-aminoisobutyric acid suggest that this compound may exhibit comparable foldamer-forming capabilities while providing additional functionality through its hydroxyl group.

The significance of this compound in contemporary research extends to its potential applications in cell-penetrating peptide development, where conformationally constrained peptides have shown enhanced cellular uptake and biological activity. Research has indicated that arginine-rich cell-penetrating peptides incorporating 2-aminoisobutyric acid residues demonstrate improved plasmid DNA delivery capabilities compared to conventional transfection reagents. The structural features of this compound position it as a potential candidate for similar applications, where the additional hydroxyl functionality could provide enhanced interactions with cellular membranes.

Signal transduction research represents another area where this compound may find significant applications, particularly in the development of synthetic systems that can transmit structural information across molecular distances. Foldamer-based signal transduction systems have demonstrated the ability to undergo conformational changes in response to specific binding events, potentially creating artificial systems that mimic aspects of natural signal transduction pathways. The rigid structural framework provided by this compound could contribute to the development of such systems by providing predictable conformational behavior combined with additional binding opportunities through its hydroxyl functionality.

The compound's role in advancing our understanding of protein folding mechanisms represents a fundamental contribution to structural biology research. By incorporating conformationally constrained residues like this compound into peptide systems, researchers can investigate how local structural constraints influence global protein folding patterns and stability. This research approach provides insights into the fundamental principles governing protein structure and function, with potential applications in protein design and therapeutic development.

Propiedades

IUPAC Name |

methyl 3-amino-2-hydroxy-2-methylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-5(8,3-6)4(7)9-2;/h8H,3,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQBFQAUEAKVSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C(=O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461709-35-2 | |

| Record name | methyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

Methyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride, a chiral compound, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by research findings and case studies.

This compound is a non-essential amino acid derivative that plays a significant role in various biochemical processes. Its structural characteristics facilitate interactions with biological systems, influencing enzyme catalysis and metabolic pathways. The compound's chiral nature allows it to exhibit unique biological activities, particularly in the context of amino acid metabolism and neurotransmitter synthesis .

The biological activity of this compound is primarily attributed to its ability to modulate cellular functions through the following mechanisms:

- Enzyme Interaction : It acts as a substrate or inhibitor for specific enzymes, altering their catalytic activity. This interaction can influence metabolic pathways critical for cellular homeostasis.

- Cell Signaling Modulation : The compound can activate or inhibit signaling pathways, leading to changes in gene expression and cellular metabolism. This modulation is essential for processes such as cell growth, differentiation, and apoptosis.

- Binding Affinity : this compound may bind to various biomolecules, including proteins and nucleic acids, affecting their structure and function. Such binding can result in significant alterations in cellular responses and metabolic activities.

Biological Activities

Research has demonstrated several notable biological activities associated with this compound:

- Anti-inflammatory Effects : Studies indicate that the compound exhibits anti-inflammatory properties, which could be beneficial in treating inflammatory diseases such as colitis.

- Antitumor Activity : Research has shown that it possesses antiproliferative effects against cancer cell lines, including HCT-116 and HeLa cells. The compound has demonstrated IC50 values indicating its potential as an anticancer agent .

- Neuroprotective Effects : There is evidence supporting its role in neuroprotection, particularly in conditions like schizophrenia and depression. Its ability to modulate neurotransmitter systems may contribute to these effects .

- Cardiovascular Applications : The compound shows promise in cardiovascular disease management due to its potential to influence metabolic pathways related to heart health.

Case Study 1: Antitumor Activity

A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents like doxorubicin. This suggests the compound's potential as a candidate for cancer therapy .

Case Study 2: Anti-inflammatory Properties

In a model of induced colitis, administration of this compound resulted in reduced inflammation markers and improved clinical outcomes. These findings highlight its therapeutic potential in managing inflammatory bowel diseases.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its bioavailability and therapeutic efficacy:

| Property | Description |

|---|---|

| Absorption | Rapidly absorbed when administered orally |

| Distribution | Widely distributed across tissues |

| Metabolism | Primarily metabolized in the liver |

| Excretion | Excreted mainly through urine |

These properties underscore the importance of dosage optimization to minimize toxicity while maximizing therapeutic benefits.

Safety and Toxicity

While this compound is generally considered safe at recommended doses, high doses can lead to toxicity characterized by adverse effects such as convulsions and respiratory depression. Careful monitoring is advised during experimental applications to ensure safety across different species .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Organic Synthesis

- Methyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride serves as an intermediate in the synthesis of more complex molecules. Its structure allows for various modifications, enabling the creation of diverse chemical entities.

-

Biological Research

- The compound is employed in studies related to enzyme mechanisms and protein-ligand interactions. It acts as a substrate for specific enzymes, influencing metabolic pathways and providing insights into biochemical processes.

-

Pharmaceutical Development

- Investigations into its therapeutic properties have shown potential applications in drug development. It may serve as a precursor for synthesizing pharmaceutical agents with specific biological activities.

-

Industrial Applications

- In industry, this compound is utilized in the production of specialty chemicals and agrochemicals, showcasing its versatility beyond laboratory settings.

Case Studies

-

Antiproliferative Activity

- Recent studies have demonstrated that this compound exhibits antiproliferative effects on cancer cell lines, suggesting its potential as an anticancer agent.

-

Enzyme Inhibition

- The compound has been shown to inhibit specific enzymes involved in metabolic pathways, offering insights into its potential therapeutic applications in metabolic disorders.

-

Therapeutic Applications

- Ongoing research is exploring the use of this compound as a therapeutic agent in various diseases, highlighting its importance in pharmacological studies.

Comparación Con Compuestos Similares

Ethyl 3-amino-2-hydroxy-2-methylpropanoate Hydrochloride

Methyl 3-amino-2-(4-chlorophenyl)propanoate Hydrochloride

Molecular Formula: C₁₀H₁₃Cl₂NO₂ (CAS 1001180-63-7) Key Differences:

Methyl 3-amino-2-hydroxypentanoate Hydrochloride

Molecular Formula: C₆H₁₄ClNO₃ (CAS 1803560-73-7) Key Differences:

- Chain Length: Extended pentanoate backbone (vs. propanoate).

(R)-Methyl 2-amino-3-methoxypropanoate Hydrochloride

Molecular Formula: C₅H₁₂ClNO₃ (CAS 1800300-79-1) Key Differences:

- Substituent Position: Amino group at α-position and methoxy (–OCH₃) at β-position.

- Stereochemistry : R-configuration specified.

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

Molecular Formula: C₇H₁₆ClNO₂ (from EP 4374877A2) Key Differences:

- Branching: 3,3-Dimethyl substitution and methylamino group.

- Impact : Increased steric hindrance, which may reduce enzymatic hydrolysis rates of the ester bond .

Implications of Structural Variations

- Ester Group Modifications: Ethyl esters (e.g., Ethyl 3-amino-2-hydroxy-2-methylpropanoate HCl) exhibit higher CCS values and molecular weights, which may influence analytical detection limits .

- Aromatic vs.

- Stereochemistry: Compounds like (R)-Methyl 2-amino-3-methoxypropanoate HCl highlight the importance of chirality in biological activity, though specific data are lacking .

Métodos De Preparación

Esterification of Hydroxylated Amino Acids

The initial step often involves esterification of the corresponding hydroxy-substituted amino acid with methanol under acidic catalysis:

- Reactants: Hydroxylated amino acid (e.g., 3-amino-2-hydroxy-2-methylpropanoic acid) and methanol

- Catalyst: Often sulfuric acid or thionyl chloride (SOCl2) is used to activate the carboxyl group for esterification

- Conditions: Reflux at 0–20 °C for 6 hours or longer depending on scale

- Work-up: Neutralization with sodium bicarbonate, followed by filtration and solvent removal under reduced pressure

- Yield: Typically 70–90% depending on purity and reaction optimization

For example, thionyl chloride-mediated esterification in methanol at 0 °C to room temperature for 6 hours yields the methyl ester intermediate with approximately 90% yield.

Protection and Activation Steps

In some synthetic routes, the hydroxy group is protected or activated before further functionalization:

- Protection: Acyl chlorides or tosylation reagents can be used to protect the hydroxy group to prevent side reactions during amination or substitution steps

- Reagents: Acetyl chloride, tosyl chloride, or similar reagents in stoichiometric amounts

- Conditions: Typically carried out in inert solvents such as dichloromethane or toluene, at room temperature or under reflux for several hours

- Outcome: Formation of hydroxy-protected esters that facilitate selective amination

This step is crucial for controlling regioselectivity and avoiding unwanted side reactions during subsequent amination.

Amination and Hydrolysis

The amino group introduction is achieved by treatment with ammonia or ammonium salts:

- Reagents: Concentrated aqueous ammonia (e.g., 28% NH3 solution)

- Conditions: Reflux for 6–8 hours in aqueous medium

- Work-up: Extraction with organic solvents (e.g., toluene), concentration under reduced pressure

- Yield: Typically 60–80% for the amination step

This step converts the protected ester intermediates into the amino-substituted methyl esters, often followed by salt formation with hydrochloric acid to yield the hydrochloride salt.

Formation of Hydrochloride Salt

The final compound is isolated as the hydrochloride salt by treatment with hydrochloric acid:

- Method: Addition of HCl gas or aqueous HCl solution to the amino ester

- Conditions: Stirring at ambient temperature until precipitation occurs

- Isolation: Filtration and drying under vacuum

- Purity: High purity crystalline hydrochloride salt suitable for pharmaceutical use

This salt formation improves compound stability and facilitates handling and storage.

Summary of Key Reaction Parameters and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification | Hydroxy amino acid + MeOH + SOCl2 | 0–20 °C | 6 h | 90 | TLC/GCMS monitoring, neutralization step |

| Protection | Acyl chloride / tosyl chloride + solvent | RT to reflux | 2–6 h | 70–85 | Protects hydroxy group |

| Amination | Aqueous NH3 (28%) reflux | Reflux (ca. 100 °C) | 6–8 h | 60–80 | Conversion to amino ester |

| Hydrochloride salt formation | HCl addition, stirring | RT | 1–2 h | Quantitative | Isolates stable hydrochloride salt |

Analytical Data Supporting Preparation

- TLC: Rf values around 0.4 in solvent systems such as f-BuOH:AcOH:H2O (4:0.5:0.5)

- GC-MS: Molecular ion peak at m/z ~117 for methyl amino ester intermediates

- [^1H NMR (400 MHz, DMSO-d6)](pplx://action/followup):

- Methyl group doublet around δ 1.17 (J = 6.8 Hz)

- Multiplets for methylene and methine protons between δ 2.8–3.1

- Singlet for methyl ester protons at δ 3.65

- Broad singlet for amino protons around δ 8.0–8.3

These data confirm the successful synthesis and purity of intermediates and final product.

Research Findings and Optimization Notes

- The use of thionyl chloride in methanol is a well-established method for high-yield esterification of amino acids to their methyl esters.

- Protection of the hydroxy group is recommended to improve selectivity in amination steps and avoid side reactions.

- Ammonia concentration and reaction time are critical parameters influencing yield and purity of the amino ester.

- The hydrochloride salt form enhances compound stability and facilitates purification.

- Reaction monitoring by TLC and GC-MS is essential for optimizing reaction times and ensuring complete conversion.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.